molecular formula C14H22N2O B7907637 2-(diethylamino)-N-(3,5-dimethylphenyl)acetamide

2-(diethylamino)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B7907637
M. Wt: 234.34 g/mol
InChI Key: JEGVQGHWBTYVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diethylamino)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular and Electronic Properties : Lidocaine has been studied for its anaesthetic properties and molecular behavior. Analysis using density functional theory revealed bioactivity through hyper conjugative interactions and natural bond orbital analysis. Cyclic voltammetry and molecular docking simulations have been used to understand its pharmacokinetic behavior (Anban, Pradhan, & James, 2017).

  • Pharmaceutical Formulation Analysis : High-performance liquid chromatography has been developed for determining lidocaine in gel pharmaceutical formulations, proving its importance in quality control and drug development (Shabir, 2004).

  • Medical Applications : Widely used as a painkiller, lidocaine's use in various branches of medicine has been documented, including its structure, salts, and complexes (Tsitsishvili & Amirkhanashvili, 2022).

  • Potential Antipsychotic Agent : Certain derivatives of lidocaine have been found to have an antipsychotic-like profile in animal behavioral tests, without interacting with dopamine receptors (Wise et al., 1987).

  • Effects on Photosynthesis : Studies have shown that lidocaine can modulate stromal pH and stimulate photosynthesis in chloroplasts, indicating its potential impact in plant physiology (Peters & Berkowitz, 1991).

  • Chemical Complexes : The synthesis and structure of bis(lidocaine) tetrachloridocuprate(II) have been reported, indicating its relevance in the field of chemistry and material science (Amirkhanashvili et al., 2021).

  • Herbicide Activity : Lidocaine derivatives have been studied for their use as herbicides, highlighting its potential application in agriculture (Weisshaar & Böger, 1989).

Properties

IUPAC Name

2-(diethylamino)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-5-16(6-2)10-14(17)15-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGVQGHWBTYVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903521
Record name NoName_4201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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